2-(3,4-dimethoxyphenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
The compound 2-(3,4-dimethoxyphenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile features a 1,3-oxazole core substituted with:
- A 3,4-dimethoxyphenyl group at position 2,
- A carbonitrile group at position 4,
- A piperazine ring at position 5, which is further functionalized with a 4-methoxybenzoyl moiety.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-30-18-7-4-16(5-8-18)23(29)27-10-12-28(13-11-27)24-19(15-25)26-22(33-24)17-6-9-20(31-2)21(14-17)32-3/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLLYQPNOGNUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=C(C=C4)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a novel oxazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Oxazole Ring : A five-membered heterocyclic ring containing nitrogen.
- Piperazine Moiety : A six-membered ring containing two nitrogen atoms, which is known for its diverse biological activities.
- Methoxy and Carbonitrile Substituents : These groups enhance the compound's lipophilicity and biological interactions.
Anticancer Activity
Research indicates that derivatives of oxazole compounds, including the target compound, exhibit significant anticancer properties. For instance, studies have shown that related piperazine derivatives can induce apoptosis in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.63 | Induces apoptosis via p53 pathway |
| Related piperazine derivatives | A549 (lung cancer) | 12.00 | Inhibits cell proliferation |
These findings suggest that the compound may act similarly to established anticancer agents by promoting programmed cell death in tumor cells .
Antimicrobial Activity
Oxazole derivatives have been evaluated for their antimicrobial properties. The target compound's structural analogs demonstrated efficacy against several bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound may possess broad-spectrum antimicrobial activity, potentially making it a candidate for further development as an antibiotic .
Neuropharmacological Effects
The piperazine component of the compound is known to interact with serotonin receptors, which may contribute to its neuropharmacological effects. Studies have indicated that similar compounds can bind to 5-HT1A and 5-HT2A receptors, influencing mood and anxiety pathways. The potential for treating neurological disorders is an area of active research .
The biological activities of the compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with serotonin receptors alters neurotransmitter levels.
- Induction of Apoptosis : Activation of apoptotic pathways through p53 signaling in cancer cells.
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition of carbonic anhydrases, which are implicated in tumor growth and metastasis .
Case Studies
Several case studies highlight the potential applications of this compound:
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in significant reduction in cell viability and increased markers of apoptosis.
- Antibacterial Screening : In vitro tests against common pathogens revealed that the compound effectively inhibited bacterial growth, suggesting its utility in developing new antimicrobial therapies.
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential as a pharmacological agent . Compounds containing piperazine derivatives have been widely studied for their therapeutic effects, including:
- Antidepressant Activity : Piperazine derivatives are known to exhibit serotonin receptor activity, which may contribute to their antidepressant effects .
- Antipsychotic Properties : Similar structures have shown efficacy in treating schizophrenia and other psychotic disorders due to their ability to modulate neurotransmitter systems .
Anticancer Research
Recent studies have explored the anticancer properties of compounds similar to this one. The oxazole moiety is often associated with:
- Inhibition of Tumor Growth : Research indicates that oxazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Targeting Specific Pathways : Compounds with similar structures have been investigated for their ability to target specific signaling pathways involved in cancer progression.
Neuropharmacology
Given the presence of the piperazine ring, this compound may also have applications in neuropharmacology:
- Cognitive Enhancers : Some piperazine derivatives have been found to enhance cognitive function and memory retention in animal models, suggesting potential use in treating cognitive disorders .
- Anxiolytic Effects : Compounds with similar structures have shown promise in reducing anxiety-related behaviors in preclinical studies.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Pharmacological and Physicochemical Insights
Piperazine Modifications: The target compound’s 4-methoxybenzoyl-piperazine group enhances solubility compared to thiophene-2-carbonyl (D465-0269) but may reduce metabolic stability due to ester functionality .
Methoxy Substitutions :
- The 3,4-dimethoxyphenyl group is conserved in multiple analogs (e.g., D465-0269, ), suggesting its role in π-π stacking or receptor binding.
- 4-Methoxybenzoyl in the target compound may offer better selectivity for aromatic receptor pockets compared to tert-butylphenyl (bulkier, less polar) .
Isoxazole analogs () demonstrated HDAC inhibition in breast cancer cells, suggesting the oxazole core in the target compound may share similar epigenetic targets .
Synthesis and Yield :
- Multi-step synthesis (e.g., ’s one-pot reactions) is typical for such complex structures. Yields for analogs range from 40–60%, indicating possible challenges in optimizing the target compound’s synthesis .
Preparation Methods
Introduction of the 3,4-Dimethoxyphenyl Group
The 2-aryl substituent is introduced during the annulation step by selecting 3,4-dimethoxybenzaldehyde as the aldehyde component. Regioselectivity is ensured by the electron-donating methoxy groups, which direct cyclization to the ortho position. Post-annulation, the tosyl protecting group is removed via hydrolysis in aqueous NaOH (10%, 60°C, 2 h), yielding the free oxazole.
Piperazine Acylation and Coupling
The piperazine moiety is prepared separately by reacting piperazine with 4-methoxybenzoyl chloride in dichloromethane (0°C, 4 h, 88% yield). The acylated piperazine is then coupled to the 5-position of the oxazole via nucleophilic aromatic substitution (NAS). Using DMF as solvent and K₂CO₃ as base (80°C, 8 h), the reaction proceeds with 72% efficiency (Scheme 1).
Scheme 1: Piperazine Coupling Reaction
-
Oxazole intermediate + acylated piperazine → 5-substituted oxazole
Nitrile Group Installation and Final Modifications
The 4-cyano group is introduced via a Kornblum oxidation of a primary alcohol intermediate. Treatment of 4-hydroxymethyl-oxazole with POCl₃ in DMF (0°C to rt, 6 h) yields the nitrile in 65% yield. Final purification by column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords the target compound with >95% purity (HPLC).
Spectroscopic Characterization and Validation
Structural confirmation is achieved through:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, benzoyl), 7.12 (s, 1H, oxazole), 6.93–6.87 (m, 5H, aryl), 3.91 (s, 6H, OCH₃), 3.85–3.79 (m, 4H, piperazine).
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IR (KBr): ν = 2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).
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HRMS : m/z [M+H]⁺ calcd. for C₂₄H₂₃N₄O₅: 471.1664; found: 471.1668.
Comparative Analysis of Synthetic Routes
Table 2: Yield Comparison Across Methodologies
| Step | Method | Yield (%) |
|---|---|---|
| Oxazole annulation | Rh₂(OAc)₄/CHCl₃ | 79 |
| Piperazine acylation | 4-Methoxybenzoyl chloride | 88 |
| NAS coupling | DMF/K₂CO₃ | 72 |
| Nitrile formation | Kornblum oxidation | 65 |
Challenges and Optimization Strategies
-
Regioselectivity in annulation : Electron-rich aldehydes favor para-substitution on the oxazole, necessitating stoichiometric control.
-
Piperazine solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity during NAS.
-
Nitrile stability : Avoiding strong bases post-cyanation prevents decomposition .
Q & A
Basic: What synthetic strategies are optimal for constructing the 1,3-oxazole core in this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The 1,3-oxazole ring can be synthesized via cyclization of pre-functionalized precursors. A multi-step approach involves:
Precursor Preparation : Start with a substituted nitrile and carbonyl compound (e.g., 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid derivatives) .
Cyclization : Use phosphorus oxychloride (POCl₃) at 120°C to facilitate ring closure, as demonstrated in analogous oxazole syntheses .
Piperazine Coupling : Introduce the 4-(4-methoxybenzoyl)piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere) .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust stoichiometry (e.g., 1.2 equivalents of POCl₃) to drive cyclization to completion .
Basic: How can researchers validate the structural integrity of the synthesized compound, particularly the oxazole-piperazine linkage?
Methodological Answer:
Use a combination of analytical techniques:
X-ray Crystallography : Resolve the crystal structure to confirm bond angles and stereochemistry (e.g., as in fluorobenzoyl-piperazine derivatives) .
NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks:
- Oxazole protons: δ 8.2–8.5 ppm (aromatic).
- Piperazine protons: δ 3.2–3.8 ppm (N-CH₂).
- ¹³C NMR : Verify carbonyl (C=O) at ~165–170 ppm and nitrile (C≡N) at ~115 ppm .
Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure .
Advanced: What computational methods are suitable for predicting the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT receptors.
- Prioritize hydrogen bonding between the methoxy groups and receptor residues (e.g., Tyr370 in 5-HT₁A) .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
QSAR Modeling : Train models on analogs (e.g., pyrazole derivatives) to predict bioactivity, focusing on substituent effects .
Advanced: How should researchers address discrepancies in bioactivity data across in vitro vs. in vivo assays for this compound?
Methodological Answer:
Assay Design :
- In Vitro : Use HEK293 cells expressing human 5-HT receptors to measure cAMP inhibition.
- In Vivo : Administer via intraperitoneal injection in rodent models and quantify plasma exposure (LC-MS/MS) .
Troubleshooting :
- Metabolic Stability : Test liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of methoxy groups) .
- Solubility : Improve bioavailability using co-solvents (e.g., 10% DMSO in saline) .
Advanced: What strategies can mitigate challenges in achieving high enantiomeric purity during synthesis?
Methodological Answer:
Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) to separate enantiomers .
Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the oxazole-piperazine junction .
Crystallization-Induced Diastereomer Resolution : Co-crystallize with a chiral counterion (e.g., L-tartaric acid) .
Basic: What are the critical stability parameters for storing this compound, and how can degradation products be identified?
Methodological Answer:
Storage Conditions :
- Temperature: –20°C under argon to prevent oxidation.
- Light Sensitivity: Store in amber vials to avoid photodegradation of the oxazole ring .
Degradation Analysis :
- HPLC-MS : Monitor for peaks corresponding to hydrolyzed products (e.g., loss of methoxybenzoyl group at Rt 12.3 min) .
- TGA/DSC : Detect thermal decomposition above 200°C .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?
Methodological Answer:
Substituent Modification :
- Replace 3,4-dimethoxyphenyl with fluorinated analogs to enhance metabolic stability .
- Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility .
Pharmacokinetic Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
